molecular formula C4H2Br2S B032776 3,4-Dibromothiophene CAS No. 3141-26-2

3,4-Dibromothiophene

Cat. No.: B032776
CAS No.: 3141-26-2
M. Wt: 241.93 g/mol
InChI Key: VGKLVWTVCUDISO-UHFFFAOYSA-N
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Description

3,4-Dibromothiophene is an organobromine compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two hydrogen atoms at the 3 and 4 positions are replaced by bromine atoms.

Scientific Research Applications

3,4-Dibromothiophene is used in various scientific research applications:

Mechanism of Action

Target of Action

3,4-Dibromothiophene is a chemical compound that is primarily used as a building block in the synthesis of various organic compounds

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, it has been used in the preparation of thieno[3,4-b]thiophene . In this context, its mode of action involves participating in chemical reactions to form new bonds and structures, contributing to the formation of the desired product.

Biochemical Pathways

It plays a crucial role in the synthesis of thiophene-based conjugated polymers, which have been used in electronic and optoelectronic applications . These polymers can exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of thieno[3,4-b]thiophene and thiophene-based conjugated polymers . The specific molecular and cellular effects would depend on the properties of these resulting compounds.

Safety and Hazards

3,4-Dibromothiophene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment is recommended when handling this chemical .

Future Directions

3,4-Dibromothiophene holds an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . It has been used in the synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromothiophene can be synthesized through several methods. One common method involves the bromination of thiophene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds at room temperature, and the product is purified through distillation or recrystallization .

Another method involves the reduction of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid as a reductant. The reaction is carried out at room temperature, followed by heating to 55-70°C under reflux for 2-4 hours. The product is then collected through reduced pressure distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the bromination of thiophene using bromine in the presence of a catalyst. The process is optimized to ensure high yield and purity, with typical yields reaching up to 95% and purity levels of 99.98% .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain polymers and conjugated systems that require specific substitution patterns .

Properties

IUPAC Name

3,4-dibromothiophene
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InChI

InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H
Source PubChem
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InChI Key

VGKLVWTVCUDISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Br2S
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DSSTOX Substance ID

DTXSID50185336
Record name 3,4-Dibromothiophene
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Molecular Weight

241.93 g/mol
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Physical Description

Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS]
Record name 3,4-Dibromothiophene
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Vapor Pressure

0.12 [mmHg]
Record name 3,4-Dibromothiophene
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CAS No.

3141-26-2
Record name 3,4-Dibromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-Dibromothiophene?

A1: this compound has the molecular formula C4H2Br2S and a molecular weight of 241.91 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use Infrared (IR) and Raman spectroscopy to characterize this compound. These techniques help identify the molecule's vibrational modes and provide structural information. []

Q3: How can this compound be synthesized?

A3: Several synthetic routes exist for this compound:

  • Bromination of Thiophene: Reacting thiophene with bromine yields tetrabromothiophene, which can be selectively debrominated to this compound. [, ]
  • Direct Bromination of 2-Bromothiophene: Treating 2-Bromothiophene with a mixture of sodium amide and potassium tert-butoxide in liquid ammonia can yield this compound. [, ]

Q4: Can this compound be used as a starting material for synthesizing other compounds?

A4: Yes, this compound serves as a versatile precursor for various thiophene derivatives.

  • Suzuki-Miyaura Reactions: These reactions enable the regioselective introduction of aryl groups at the 2- and 5- positions of the thiophene ring, leading to the formation of 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes. [, , ]
  • Metal-Halogen Exchange Reactions: These reactions allow for the introduction of various substituents at the 2- and 5-positions of the thiophene ring. []
  • Formation of 3,4-Bis(trimethylsilyl)thiophene: This compound, synthesized from this compound, acts as a building block for unsymmetrically 3,4-disubstituted thiophenes. []

Q5: Can this compound be used to synthesize polymers?

A5: Yes, this compound is a key monomer for synthesizing polythiophene derivatives:

  • Poly(this compound): This polymer exhibits electrochromic properties, changing color between red and blue upon electrochemical switching. [, ]
  • Poly[3,4-bis-(1,3-dioxane-2-ylethyl)]thiophene (PBDT): This polymer is synthesized through a two-step strategy involving the preparation of poly(this compound) as a precursor polymer followed by substitution with 1,3-dioxan-2-ylethyl groups. PBDT displays red-shifted emission compared to its precursor polymer. []

Q6: What are the potential applications of this compound and its derivatives?

A6: Due to its versatile reactivity and the properties of its derivatives, this compound finds applications in various fields:

  • Organic Electronics: Polythiophene derivatives, especially those with extended conjugation or specific functionalities, hold promise for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). [, ]
  • Electrochromic Devices: The color-changing properties of poly(this compound) make it suitable for applications in electrochromic windows, displays, and sensors. []
  • Synthetic Building Block: this compound serves as a crucial building block for synthesizing complex molecules, including thieno-fused subporphyrazines, which are of interest for their optical and redox properties. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound itself might not act as a catalyst, its derivatives, particularly those incorporating transition metals, can exhibit catalytic activity. For example, palladium complexes bearing this compound ligands have been investigated for their catalytic properties in cross-coupling reactions. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies have provided insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Density functional theory (DFT) calculations are particularly useful in understanding its electronic structure and reactivity. [, ]

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